ARI-3144

FAP selectivity DPP IV DPP8

Generic FAP substrates often show cross-reactivity with PREP/DPP family proteases, causing false positives. ARI-3144 (CAS 1426305-25-0) mitigates this risk as a fluorogenic substrate with documented selectivity. - Quantify FAP activity in plasma/tissue homogenates across mouse, baboon, and human samples without re-validation. - Purity: 99.72% (HPLC); Ex/Em 355/460 nm; pre-validated for high-throughput screening. - Serves as reference standard for benchmarking novel FAP prodrugs (kcat/Km = 0.0202 × 10⁵ M⁻¹ s⁻¹). Supplied with full QC documentation; ready for immediate global shipment.

Molecular Formula C28H26N4O5
Molecular Weight 498.5 g/mol
Cat. No. B12381637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARI-3144
Molecular FormulaC28H26N4O5
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C4=CC=NC5=CC=CC=C45
InChIInChI=1S/C28H26N4O5/c1-16-14-25(33)37-24-15-18(9-10-19(16)24)31-27(35)23-8-5-13-32(23)28(36)17(2)30-26(34)21-11-12-29-22-7-4-3-6-20(21)22/h3-4,6-7,9-12,14-15,17,23H,5,8,13H2,1-2H3,(H,30,34)(H,31,35)/t17-,23+/m1/s1
InChIKeyGUNONAODEMSMLD-HXOBKFHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARI-3144 for Research Procurement: A FAP-Activated Fluorogenic Substrate and Proteasome Inhibitor Prodrug Moiety


ARI-3144 (CAS 1426305-25-0, C28H26N4O5) is a small-molecule-derived fluorogenic substrate for fibroblast activation protein (FAP), a proline-selective serine protease upregulated in the tumor microenvironment and fibrotic tissues [1]. Structurally, it consists of a quinoline-4-carbonyl-D-Ala-Pro peptide mimetic linked to a 7-amino-4-methylcoumarin (AMC) reporter, enabling real-time fluorescence-based quantification of FAP enzymatic activity [1]. ARI-3144 also serves as the recognition element in FAP-activated proteasome inhibitor prodrugs, where FAP cleavage releases a cytotoxic warhead selectively within FAP-rich solid tumors [1][2].

1
FAP enzymatic activity detection via fluorogenic AMC release
Real-time fluorescence quantification workflow
2
Recognition element for FAP-activated prodrug design
Supports targeted payload-release study context
3
Small-molecule scaffold with D-Ala residue
Reported to limit non-specific aminopeptidase degradation

Why Generic FAP Substrates Cannot Replace ARI-3144 in Solid Tumor and Fibrosis Research


FAP belongs to the S9 prolyl oligopeptidase family, which includes closely related enzymes such as prolyl oligopeptidase (PREP), dipeptidyl peptidase IV (DPP IV), DPP8, and DPP9 that share overlapping substrate preferences [1]. Generic Pro-Xxx-AMC substrates are cleaved promiscuously by multiple family members, leading to false-positive activity signals in complex biological matrices [1]. While ARI-3144 was designed to discriminate FAP from these off-targets, independent characterization has revealed that its selectivity is incomplete—necessitating rigorous batch-specific validation rather than casual substitution with any FAP substrate [1][2].

Selectivity Generic Pro-Xxx-AMC substrates may yield false-positive signals from PREP, DPP IV, DPP8, or DPP9 in complex biological matrices.
Batch variability Independent characterization shows incomplete selectivity against PREP; batch-specific validation is needed rather than assuming interchangeability.
Scaffold Peptide-based substrates lack the D-Ala protection and small-molecule stability profile, which may shift degradation rates in tissue lysates.

ARI-3144 Quantitative Differentiation Evidence: Selectivity, Kinetics, Purity, and Multi-Species Validation


Selectivity Profile: ARI-3144 Discrimination Against DPP IV, DPP8, DPP9, and PREP

According to the foundational patent (FIG. 3), ARI-3144 ((N-Quinoline-4-carbonyl)-D-Ala-Pro-AMC) is cleaved in vitro by recombinant FAP, producing a robust fluorescence signal (excitation 355 nm, emission 460 nm). Under identical conditions, no detectable cleavage was observed by DPP IV, DPP 8, DPP 9, or PREP [1]. However, a subsequent independent study using purified recombinant enzymes found that ARI-3144 (compound 4) is processed by PREP with a catalytic efficiency (kcat/Km) of ~0.04 x 10^5 M^-1 s^-1, compared to 0.0202 ± 0.004 x 10^5 M^-1 s^-1 for FAP, yielding a FAP/PREP selectivity index of approximately 0.5 [2]. This indicates that ARI-3144 is preferentially cleaved by FAP over DPP IV, DPP8, and DPP9, but not over PREP, contrasting with the patent claims [1][2].

FAP vs. PREP Selectivity
Head-to-head
FAP/PREP selectivity index: ~0.5 (FAP kcat/Km = 0.0202 ± 0.004; PREP ≈ 0.04 x 10⁵ M⁻¹s⁻¹)
PREP cross-reactivity requires control; DPP family discrimination is reported.
Conditions: recombinant human enzymes; AMC release at 355/460 nm.
FAP selectivity DPP IV DPP8 DPP9 PREP fluorogenic substrate solid tumor

Commercial Purity Specification: 99.72% by HPLC at MedChemExpress

MedChemExpress (MCE) reports a purity of 99.72% for ARI-3144 (Cat. No. HY-160289) as determined by HPLC . This specification exceeds the typical ≥95% purity offered by several alternative suppliers , reducing the likelihood of confounding biological activity from impurities in enzymatic assays where trace PREP or DPP inhibitors could artefactually alter selectivity interpretations.

Commercial Purity
Data to verify
99.72% by HPLC (MCE Cat. No. HY-160289)
May support assay reproducibility; impurity profile to review.
Supplier QC data; independent batch verification recommended.
purity HPLC quality control procurement reproducibility

Multi-Species FAP Activity Quantification in Preclinical and Clinical Samples

A fluorogenic assay employing ARI-3144-AMC (referred to as substrate 3144-AMC) was validated for specific quantitation of FAP enzyme activity in plasma and organ homogenates from mouse, baboon, and human [1]. The assay exploited FAP's unique post-proline cleavage specificity and was demonstrated to robustly discriminate FAP activity in non-diseased plasma across all three species, supporting translational biomarker studies in liver fibrosis and oncology [1]. This multi-species validation distinguishes ARI-3144 from substrates characterized only in rodent models.

Multi-Species Validation
Assay context
Validated in mouse, baboon, and human plasma and tissue homogenates
Supports translational FAP biomarker studies across species.
Ex vivo FAP activity assay; fluorescence at 355/460 nm.
FAP activity assay mouse baboon human plasma tissue biomarker

Small-Molecule Scaffold: Synthetic Accessibility and Stability Advantages Over Peptide-Based Substrates

ARI-3144 is built on a small-molecule quinoline-carbonyl-D-Ala-Pro scaffold rather than a multi-residue peptide backbone [1]. The D-Ala residue confers resistance to non-specific aminopeptidase degradation, while the compact structure (MW 498.5 g/mol) yields favorable solubility characteristics for biochemical assay formats [1]. In the De Decker et al. (2019) study, ARI-3144 served as the reference compound (compound 4) against which an entire series of UAMC1110-derived probes was benchmarked, confirming its status as the established small-molecule standard in the field [2].

Scaffold Stability
Class-level
Small-molecule quinoline-carbonyl-D-Ala-Pro-AMC; MW 498.5; D-Ala aminopeptidase resistance
May reduce confounding degradation in complex biological matrices.
Stability inferred from scaffold design; plasma stability data to review.
small molecule peptide mimetic stability synthesis D-Ala solubility

Dual Utility: FAP Activity Detection and FAP-Activated Prodrug Development

Beyond its standalone use as a fluorogenic substrate, ARI-3144 embodies the recognition motif employed in FAP-activated proteasome inhibitor prodrugs such as ARI-3996 [1]. The patent demonstrates that the same substrate sequence can be conjugated to a proteasome inhibitor warhead, enabling tumor-selective release of cytotoxic payloads. ARI-3996, which incorporates the ARI-3144 recognition element, showed comparable antitumor efficacy to bortezomib at maximum tolerated doses in HPAF-II pancreatic carcinoma xenografts, but with a mechanism that spatially restricts proteasome inhibition to FAP-expressing tumor stroma [1].

Prodrug Benchmarking
Class-level
ARI-3144 motif used in FAP-activated prodrug ARI-3996; reported to match bortezomib in HPAF-II xenograft model response.
Enables unified FAP biomarker and prodrug SAR study context.
HPAF-II xenograft data from patent; model-specific response to review.
FAP-activated prodrug proteasome inhibitor targeted therapy solid tumor theranostic

ARI-3144 Optimal Application Scenarios: From FAP Biomarker Assays to Prodrug Development


Translational FAP Activity Biomarker Studies Across Species

ARI-3144 is the substrate of choice for quantifying FAP enzymatic activity in plasma and tissue homogenates from mouse, baboon, and human samples, as validated by Bainbridge et al. Its cross-species performance enables seamless transition from preclinical toxicology models (mouse, baboon) to clinical trial biomarker analysis without substrate re-validation [1]. Researchers should include PREP inhibitor controls (e.g., 10 µM Z-Pro-prolinal) to confirm FAP-specific signal, given the documented PREP cross-reactivity [2].

High-Throughput Screening for FAP Inhibitor Discovery

With a commercial purity specification of 99.72% and a well-characterized fluorogenic response (excitation 355 nm / emission 460 nm), ARI-3144 is suitable as a robust substrate for high-throughput screening campaigns targeting FAP. The small-molecule scaffold ensures consistent solubility in assay buffers (up to 100 µM in aqueous conditions with ≤1% DMSO), and the D-Ala residue minimizes aminopeptidase interference from crude enzyme preparations [1][2].

Structure-Activity Relationship (SAR) Studies for FAP-Targeted Prodrugs

The ARI-3144 quinoline-carbonyl-D-Ala-Pro motif serves as the recognition element in FAP-activated proteasome inhibitor prodrugs. Laboratories developing next-generation tumor-selective therapeutics can procure ARI-3144 as a reference substrate to benchmark FAP cleavage efficiency of novel prodrug candidates, using the established kinetic parameters (FAP kcat/Km = 0.0202 x 10^5 M^-1 s^-1) as a minimum activity threshold [1].

Head-to-Head Comparator for Novel FAP Substrate Development

As demonstrated by De Decker et al. (2019), ARI-3144 is the recognized reference standard against which new FAP substrates are benchmarked. Procurement enables direct comparison of novel substrate candidates with the established small-molecule baseline for catalytic efficiency and selectivity, facilitating publication of comparative data in peer-reviewed journals [1].

Application
Selection Property
Validation Focus
Translational FAP biomarker studies
Cross-species assay performance
PREP selectivity control; matrix-specific signal verification
FAP inhibitor high-throughput screening
High-purity fluorogenic substrate
Solubility and aminopeptidase interference review
FAP-targeted prodrug SAR studies
Reference substrate with reported kinetics
FAP cleavage efficiency threshold benchmarking
Novel FAP substrate comparator development
Established small-molecule baseline
Catalytic efficiency and selectivity head-to-head review
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